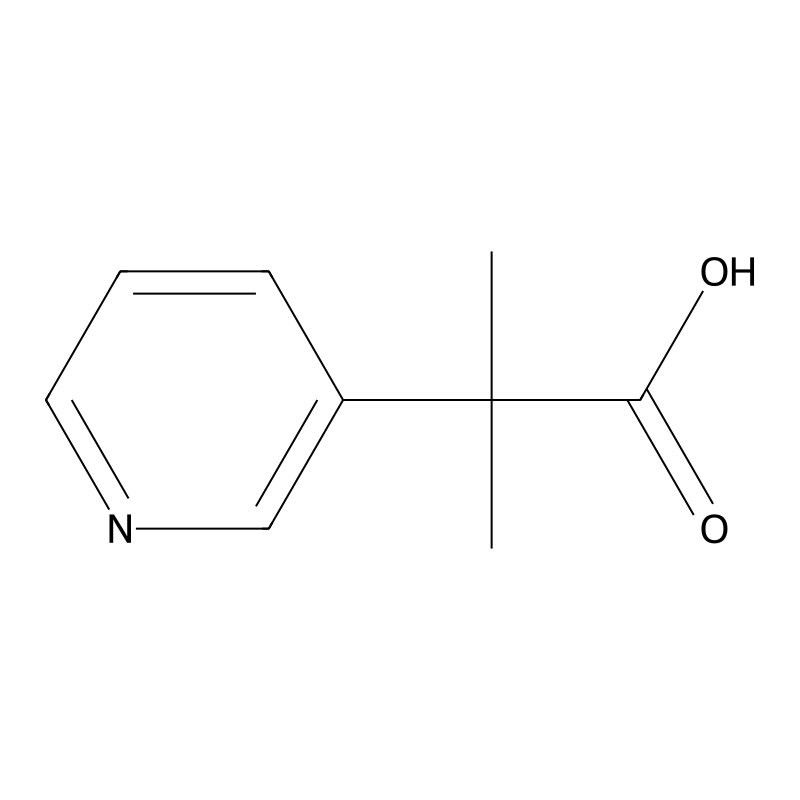2-Methyl-2-(3-pyridinyl)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Coordination Polymers Synthesis
Application: 3-Pyridinepropionic acid is used in the preparation of new coordination polymers of Ag, Cu, and Zn .
Methods: The compound reacts with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in methanol to form the coordination polymers .
Results: The reaction results in the formation of new coordination polymers of Ag, Cu, and Zn .
Hydrothermal Synthesis of Coordination Polymers
Application: 3-Pyridinepropionic acid is used in the hydrothermal synthesis of coordination polymers .
Methods: The compound is used in the hydrothermal synthesis of coordination polymers, [Zn(PPA)2(H2O)2]n and [Cd(PPA)2]n .
Results: The hydrothermal synthesis results in the formation of coordination polymers, [Zn(PPA)2(H2O)2]n and [Cd(PPA)2]n .
2-Methyl-2-(3-pyridinyl)propanoic acid, with the molecular formula C₉H₁₁NO₂, is a compound characterized by a propanoic acid backbone substituted with a methyl group and a pyridine ring at the second carbon. This structural configuration contributes to its unique chemical properties and potential biological activities. The compound is recognized for its role in various chemical syntheses and as an intermediate in pharmaceutical applications.
The reactivity of 2-Methyl-2-(3-pyridinyl)propanoic acid is influenced by the presence of the carboxylic acid functional group and the pyridine moiety. Key reactions include:
- Esterification: The carboxylic acid can react with alcohols to form esters, which are valuable in organic synthesis.
- Decarboxylation: Under certain conditions, this compound may undergo decarboxylation to yield 2-Methyl-3-(3-pyridinyl)propane.
- Nucleophilic Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions, making it a versatile building block for further chemical modifications .
Research indicates that 2-Methyl-2-(3-pyridinyl)propanoic acid exhibits biological activities that may be beneficial in pharmacological contexts. Its structural similarity to other biologically active compounds suggests potential roles in:
- Antihistamine Activity: Similar compounds have shown efficacy in treating allergic reactions, indicating that this compound could have similar properties .
- Neuroprotective Effects: Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Several methods have been developed for synthesizing 2-Methyl-2-(3-pyridinyl)propanoic acid:
- Direct Alkylation: Starting from pyridine derivatives, alkylation can occur using appropriate alkyl halides under basic conditions.
- Condensation Reactions: This compound can be synthesized through condensation reactions involving ketones and carboxylic acids, often catalyzed by acids or bases.
- Multi-step Synthesis: More complex synthetic routes may involve several steps, including protection-deprotection strategies to achieve the desired functional groups without unwanted side reactions .
The applications of 2-Methyl-2-(3-pyridinyl)propanoic acid are diverse:
- Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of various pharmaceutical agents.
- Chemical Research: Used in laboratories for research purposes, particularly in studies related to drug development and organic synthesis.
- Agricultural Chemicals: Potential applications in developing agrochemicals due to its structural properties that may influence biological activity .
Interaction studies of 2-Methyl-2-(3-pyridinyl)propanoic acid focus on its binding affinities and mechanisms of action within biological systems. Preliminary findings suggest:
- Protein Binding: The compound may interact with specific proteins involved in metabolic pathways, influencing drug metabolism and efficacy.
- Receptor Interaction: Studies indicate potential interactions with histamine receptors, supporting its hypothesized antihistamine activity .
Several compounds share structural similarities with 2-Methyl-2-(3-pyridinyl)propanoic acid. These include:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| 2-Methyl-2-(pyridin-4-yl)propanoic acid | Similar structure with different pyridine substitution | Potentially different biological activities |
| 3-Pyridylacetic Acid | Contains a pyridine ring and acetic acid | Known for anti-inflammatory properties |
| 4-Pyridylbutanoic Acid | Longer carbon chain with a pyridine ring | Investigated for neuroprotective effects |
The uniqueness of 2-Methyl-2-(3-pyridinyl)propanoic acid lies in its specific substitution pattern, which influences its reactivity and biological profile compared to these similar compounds .








